Cas no 479386-13-5 (2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
![2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate structure](https://ja.kuujia.com/scimg/cas/479386-13-5x500.png)
2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Oprea1_051982
- EN300-1186769
- 1-[(4-ACETAMIDOPHENYL)CARBAMOYL]ETHYL 4-FORMYLBENZOATE
- 479386-13-5
- AKOS030641651
- Z18296581
- 2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate
-
- インチ: 1S/C19H18N2O5/c1-12(26-19(25)15-5-3-14(11-22)4-6-15)18(24)21-17-9-7-16(8-10-17)20-13(2)23/h3-12H,1-2H3,(H,20,23)(H,21,24)
- InChIKey: ZCJDKPQIIILWKL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)C(NC1=CC=C(NC(C)=O)C=C1)=O)(=O)C1=CC=C(C=O)C=C1
計算された属性
- せいみつぶんしりょう: 354.12157168g/mol
- どういたいしつりょう: 354.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 689.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.32±0.70(Predicted)
2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1186769-0.05g |
479386-13-5 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1186769-50mg |
479386-13-5 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoateに関する追加情報
Research Briefing on 2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate (CAS: 479386-13-5)
The compound 2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate (CAS: 479386-13-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the context of targeted therapies and enzyme inhibition. The presence of both acetylaminophenyl and formylbenzoate moieties suggests its utility as a versatile intermediate or active pharmaceutical ingredient (API) in synthetic pathways.
Recent studies have focused on elucidating the biochemical interactions and pharmacological properties of this compound. One notable area of investigation is its role as a potential inhibitor of specific enzymes involved in inflammatory pathways. Preliminary in vitro assays have demonstrated moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. These findings position the compound as a candidate for further optimization in anti-inflammatory drug development.
In addition to its enzyme inhibitory properties, 2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate has been explored for its utility in prodrug design. The formyl group on the benzoate moiety offers a reactive site for conjugation with various drug carriers or targeting ligands, enhancing bioavailability and tissue specificity. Recent synthetic efforts have successfully derivatized this compound to create prodrugs with improved pharmacokinetic profiles, as evidenced by enhanced solubility and sustained release characteristics in preclinical models.
Structural-activity relationship (SAR) studies have further illuminated the importance of the acetylaminophenyl group in mediating target binding. Computational docking simulations and X-ray crystallography data reveal that this moiety engages in hydrogen bonding with key residues in the active sites of target proteins, thereby stabilizing the inhibitor-enzyme complex. These insights are invaluable for the rational design of next-generation derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis require further investigation. Ongoing research aims to address these limitations through advanced formulation strategies and structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound from bench to bedside.
In summary, 2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate (CAS: 479386-13-5) represents a promising scaffold in medicinal chemistry, with applications spanning enzyme inhibition and prodrug development. Continued research into its mechanistic underpinnings and therapeutic potential will undoubtedly yield valuable contributions to the field of chemical biology and drug discovery.
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